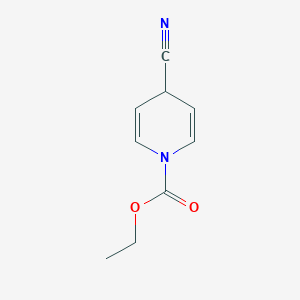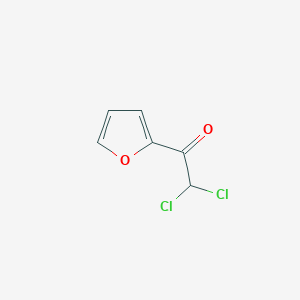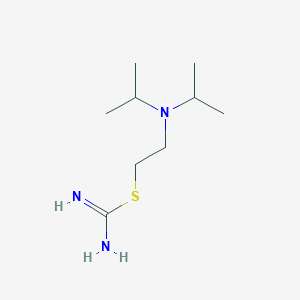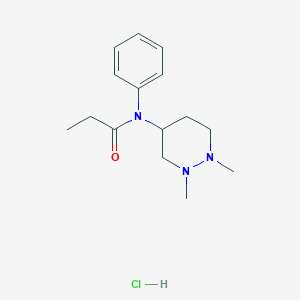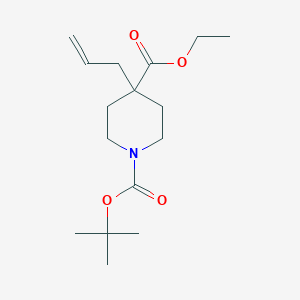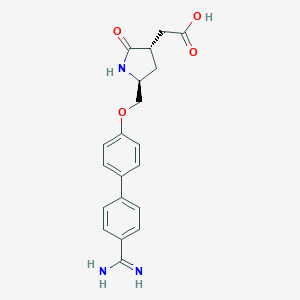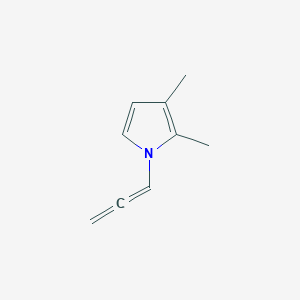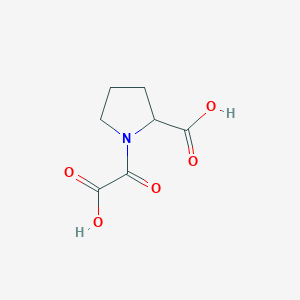
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism Of Action
The mechanism of action of 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the immune response. 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Biochemical And Physiological Effects
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It can also inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to tumor cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide in lab experiments is that it has been shown to have anti-tumor activity in preclinical models. This makes it a promising candidate for further study. However, there are also limitations to using 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects. Additionally, its effectiveness in treating different types of cancer may vary.
Future Directions
There are several future directions for research on 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide. One area of study is to further investigate its mechanism of action and how it can be used in combination with other cancer treatments. Another area of study is to evaluate its effectiveness in treating specific types of cancer, such as lung cancer and melanoma. Additionally, research could be conducted to develop new formulations of 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide that are more effective and have fewer side effects. Overall, 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has shown promise as a potential cancer treatment, and further research is needed to fully understand its potential.
Synthesis Methods
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process is complex and requires expertise in organic chemistry. Detailed information on the synthesis method can be found in the scientific literature.
Scientific Research Applications
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical models, and clinical trials have been conducted to evaluate its effectiveness in treating various types of cancer. 3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
CAS RN |
141269-53-6 |
|---|---|
Product Name |
3,4-Dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide |
Molecular Formula |
C23H28Cl2N2O3 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(3-methylidene-2-oxo-8-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-7-yl)acetamide |
InChI |
InChI=1S/C23H28Cl2N2O3/c1-15-13-23(30-22(15)29)8-7-19(27-9-3-4-10-27)20(14-23)26(2)21(28)12-16-5-6-17(24)18(25)11-16/h5-6,11,19-20H,1,3-4,7-10,12-14H2,2H3 |
InChI Key |
AIGXNGMYDUNNBN-UHFFFAOYSA-N |
SMILES |
CN(C1CC2(CCC1N3CCCC3)CC(=C)C(=O)O2)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CN(C1CC2(CCC1N3CCCC3)CC(=C)C(=O)O2)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
synonyms |
(5alpha,7alpha,8beta)-(+)(-)-SMBU-1 (5alpha,7beta,8alpha)-(+)(-)-SMBU-1 3,4-dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide 3,4-dichloro-N-methyl-N-(3-methylene-2-oxo-8-(1-pyrrolidinyl)-1-oxaspiro(4,5)dec-7-yl)benzeneacetamide, (5alpha,7beta,8alpha)-(+)(-)-isomer SMBU-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



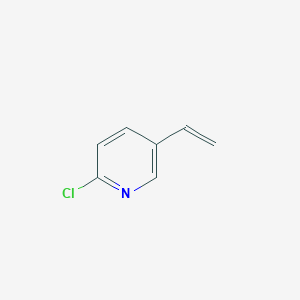
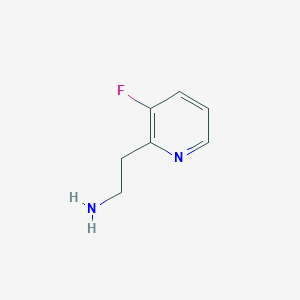
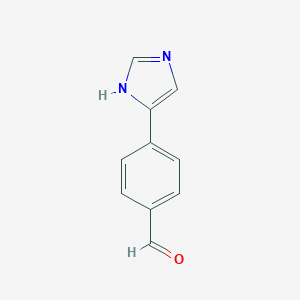
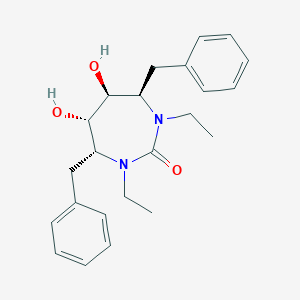
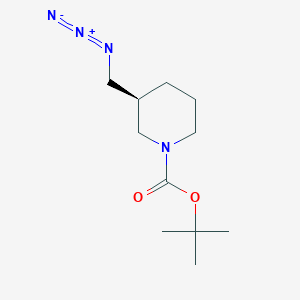
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
